molecular formula C20H19NO2S B2764954 N-(2-hydroxy-3-phenylpropyl)-4-(thiophen-3-yl)benzamide CAS No. 2034539-70-1

N-(2-hydroxy-3-phenylpropyl)-4-(thiophen-3-yl)benzamide

Cat. No.: B2764954
CAS No.: 2034539-70-1
M. Wt: 337.44
InChI Key: UJPRWJYGHGTHOU-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-phenylpropyl)-4-(thiophen-3-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a thiophene ring and a hydroxy-phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-phenylpropyl)-4-(thiophen-3-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: This can be achieved by reacting 4-(thiophen-3-yl)benzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Hydroxy-Phenylpropyl Group: The hydroxy-phenylpropyl group can be introduced via a nucleophilic substitution reaction, where the benzamide core reacts with a suitable halide precursor of the hydroxy-phenylpropyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-phenylpropyl)-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.

    Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Potential use as a biochemical probe or in the development of bioactive molecules.

    Medicine: Investigation as a potential therapeutic agent due to its structural features.

    Industry: Use in the development of advanced materials or as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-phenylpropyl)-4-(thiophen-3-yl)benzamide would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy-phenylpropyl group could play a role in hydrogen bonding or hydrophobic interactions, while the thiophene ring might contribute to π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-3-phenylpropyl)-4-(thiophen-2-yl)benzamide: Similar structure but with the thiophene ring in a different position.

    N-(2-hydroxy-3-phenylpropyl)-4-(furan-3-yl)benzamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-(2-hydroxy-3-phenylpropyl)-4-(pyridin-3-yl)benzamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

N-(2-hydroxy-3-phenylpropyl)-4-(thiophen-3-yl)benzamide is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.

Properties

IUPAC Name

N-(2-hydroxy-3-phenylpropyl)-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2S/c22-19(12-15-4-2-1-3-5-15)13-21-20(23)17-8-6-16(7-9-17)18-10-11-24-14-18/h1-11,14,19,22H,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPRWJYGHGTHOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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